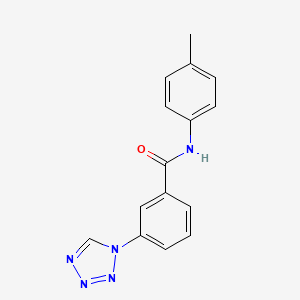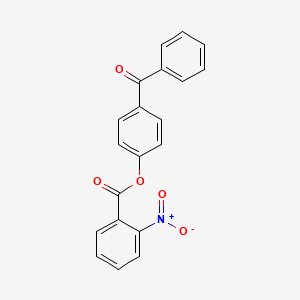
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide, also known as DFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFP belongs to the class of acrylamide derivatives and has a molecular weight of 329.41 g/mol.
Mécanisme D'action
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and proliferation. In addition, N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has some limitations, including its solubility in water and its potential to degrade over time. These limitations should be taken into consideration when designing experiments using N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide.
Orientations Futures
There are several future directions for research on N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide. One area of interest is the development of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide-based drugs for the treatment of inflammatory conditions and cancer. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide. Further research is also needed to determine the optimal dosages and administration routes for N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide in different applications. Finally, the potential applications of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide in other scientific research fields, such as materials science and catalysis, should also be explored.
Conclusion
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide is a promising compound for scientific research due to its wide range of biological activities and potential applications in various fields. The synthesis method of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide is relatively simple, and it has been shown to have low toxicity in animal models. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several advantages for use in lab experiments, but it also has some limitations that should be taken into consideration. Future research on N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide should focus on the development of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide-based drugs, investigation of its molecular mechanisms, determination of optimal dosages, and exploration of its potential applications in other scientific research fields.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized through the reaction of 2,6-dimethylaniline, furfural, and cinnamic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The yield of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide is typically around 70-80%.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has shown promising results in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been studied for its potential use as an anti-inflammatory, antitumor, and anti-cancer agent. It has also been investigated for its ability to inhibit the growth of bacteria and fungi. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been found to have a wide range of biological activities, making it a versatile compound for scientific research.
Propriétés
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-8-6-9-16(2)20(15)22-21(23)19(14-18-12-7-13-24-18)17-10-4-3-5-11-17/h3-14H,1-2H3,(H,22,23)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSVQABJXVUXBF-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5730771.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)


![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)



![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)
![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5730831.png)

